![molecular formula C19H13NO5 B2664978 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile CAS No. 843668-88-2](/img/structure/B2664978.png)
2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile is a complex organic compound with significant potential across various scientific disciplines. This molecule features distinct structural components, including a benzodioxin, a chromenone, and an acetonitrile group, contributing to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-((3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile typically involves multi-step organic reactions, starting from commercially available precursors. A common synthetic route includes the following steps:
Formation of 2,3-Dihydrobenzo[b][1,4]dioxin: : This component is synthesized through the reaction of catechol with an appropriate reagent (e.g., epichlorohydrin) under basic conditions.
Synthesis of 4-Oxo-4H-chromen: : This involves the reaction of a hydroxybenzaldehyde with a malonic ester followed by cyclization under acidic or basic conditions.
Coupling Reaction: : The 2,3-Dihydrobenzo[b][1,4]dioxin derivative is then coupled with the chromenone unit using a suitable linker to form the central scaffold.
Introduction of Acetonitrile Group: : Finally, the acetonitrile group is introduced through a nucleophilic substitution reaction, completing the synthesis of the target compound.
Industrial Production Methods: While detailed industrial-scale production methods are often proprietary, the general principles involve optimizing the above synthetic routes for large-scale operations. This includes refining reaction conditions, purifying intermediates, and ensuring high yields and cost-efficiency.
化学反应分析
Types of Reactions: 2-((3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile can undergo various chemical reactions, including:
Oxidation: : The benzodioxin and chromenone units can be oxidized under strong oxidizing conditions, forming quinones or other oxygenated derivatives.
Reduction: : The chromenone ring can be reduced to its dihydro form using reducing agents like sodium borohydride.
Substitution: : The acetonitrile group allows for nucleophilic substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents like sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles (e.g., amines, thiols) for substitution reactions under basic or acidic conditions.
Major Products Formed: The major products from these reactions include oxidized quinone derivatives, reduced chromenone analogs, and various substituted nitrile compounds.
科学研究应用
Chemistry: : This compound serves as a versatile intermediate in the synthesis of complex organic molecules, including potential pharmaceuticals and advanced materials.
Biology: : Due to its unique structural features, it can be used in the development of novel bioactive compounds, including enzyme inhibitors and receptor modulators.
Medicine: : Research into its pharmacological properties may lead to the discovery of new therapeutic agents, particularly in the treatment of diseases where oxidative stress or specific enzymatic pathways play a role.
Industry: : The compound's reactivity and stability make it useful in the synthesis of specialty chemicals and materials, such as advanced polymers and organic semiconductors.
作用机制
The precise mechanism by which 2-((3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile exerts its effects varies depending on its application. Generally, its molecular targets include:
Enzymes: : It may inhibit or modulate the activity of specific enzymes by binding to their active sites.
Receptors: : It can interact with cellular receptors, influencing signal transduction pathways.
Pathways: : It affects various biochemical pathways, including those involved in oxidative stress, inflammation, and cell proliferation.
Similar Compounds
2-((3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-6-yl)oxy)acetonitrile
2-((3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-4-oxo-4H-chromen-7-yl)oxy)acetonitrile
2-((3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3H-chromen-7-yl)oxy)acetonitrile
Uniqueness: The uniqueness of this compound lies in its specific combination of structural motifs that confer distinct reactivity and biological activities, setting it apart from other similar compounds.
属性
IUPAC Name |
2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl]oxyacetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO5/c20-5-6-22-13-2-3-14-17(10-13)25-11-15(19(14)21)12-1-4-16-18(9-12)24-8-7-23-16/h1-4,9-11H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOPPQBEOPYJNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=COC4=C(C3=O)C=CC(=C4)OCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
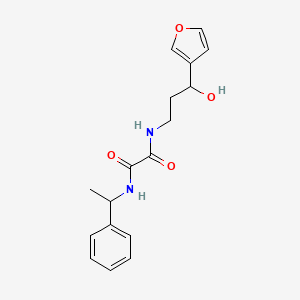

![2-(4-methoxybenzenesulfonyl)-1-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B2664898.png)
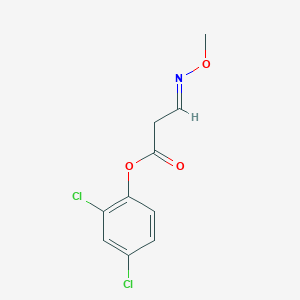
![N1,N1-dimethyl-N4-{11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraen-2-yl}benzene-1,4-diamine](/img/structure/B2664901.png)
![2,4-diethyl 5-{2-[(4-benzyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2664902.png)
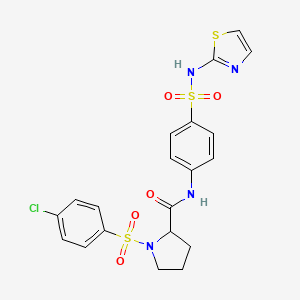
![2-amino-1-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2664904.png)
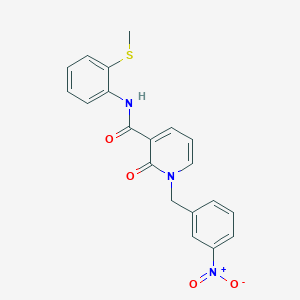
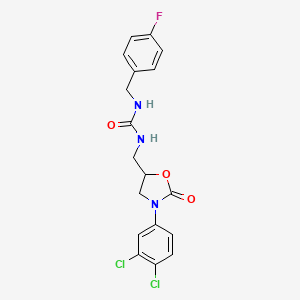
![N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-(diethylsulfamoyl)benzamide](/img/structure/B2664910.png)
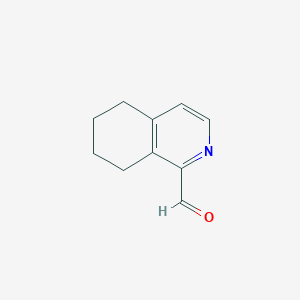
![2-(2-(2-hydroxyethoxy)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2664913.png)
![1-[3-(Methoxymethyl)piperidin-1-yl]prop-2-yn-1-one](/img/structure/B2664917.png)
